molecular formula C12H15N3O4S B12641086 3-(Cyanomethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid CAS No. 24627-11-0

3-(Cyanomethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid

Katalognummer: B12641086
CAS-Nummer: 24627-11-0
Molekulargewicht: 297.33 g/mol
InChI-Schlüssel: DRZBOPFUQVYGBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 85421 is a compound that has garnered attention in scientific research due to its unique properties and potential applications. It is known for its role in various chemical reactions and its potential use in medicinal chemistry.

Vorbereitungsmethoden

The synthesis of NSC 85421 involves several steps, typically starting with the selection of appropriate starting materials. The synthetic routes often include reactions such as condensation, cyclization, and functional group modifications. Industrial production methods may involve optimizing these reactions to achieve higher yields and purity. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of NSC 85421.

Analyse Chemischer Reaktionen

NSC 85421 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

    Addition: This reaction involves the addition of atoms or groups to a double or triple bond. Common reagents include hydrogen and halogens.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

NSC 85421 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies to understand its effects on biological systems and its potential as a therapeutic agent.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of NSC 85421 involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating certain enzymes, receptors, or other proteins. The exact molecular targets and pathways involved depend on the specific application and context in which NSC 85421 is used.

Vergleich Mit ähnlichen Verbindungen

NSC 85421 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    NSC 706744: Known for its role as a topoisomerase I inhibitor.

    NSC 725776: Another topoisomerase I inhibitor with different genomic targeting.

    NSC 724998: Known for its stability and prolonged drug action.

NSC 85421 stands out due to its specific chemical structure and the unique properties it imparts in various applications.

Eigenschaften

CAS-Nummer

24627-11-0

Molekularformel

C12H15N3O4S

Molekulargewicht

297.33 g/mol

IUPAC-Name

3-(cyanomethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C12H15N3O4S/c1-9-2-4-10(5-3-9)20(18,19)15-11(12(16)17)8-14-7-6-13/h2-5,11,14-15H,7-8H2,1H3,(H,16,17)

InChI-Schlüssel

DRZBOPFUQVYGBW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CNCC#N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.